2,5-Dichloro-trans,trans-muconic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2O4 |
|---|---|
Molecular Weight |
211 g/mol |
IUPAC Name |
(2Z,4Z)-2,5-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-1-,4-2- |
InChI Key |
HECLTTZJJYETPR-CCAGOZQPSA-N |
SMILES |
C(=C(C(=O)O)Cl)C=C(C(=O)O)Cl |
Isomeric SMILES |
C(=C(\Cl)/C(=O)O)\C=C(/Cl)\C(=O)O |
Canonical SMILES |
C(=C(C(=O)O)Cl)C=C(C(=O)O)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro Trans,trans Muconic Acid
Chemical Synthesis Routes for 2,5-Dichloro-trans,trans-Muconic Acid
Bioproduction of cis,cis-Muconic Acid : Genetically engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, are widely used to convert sugars or aromatic precursors (e.g., catechol) into cis,cis-muconic acid. nih.govnih.govnih.gov
Isomerization : The biologically produced cis,cis isomer is then converted to the thermodynamically more stable and synthetically versatile trans,trans isomer. This crucial step is discussed in detail in section 2.2.
Esterification : To improve solubility in organic solvents and facilitate purification and subsequent reactions, the trans,trans-muconic acid is often converted to its diester form, such as dimethyl trans,trans-muconate (B1240615). A typical procedure involves refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. mdpi.com
Chlorination : The final step would involve the selective chlorination of the trans,trans-muconate ester at the 2 and 5 positions. This could theoretically be achieved through various electrophilic addition reactions common in organic chemistry, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid. The specific reagents and conditions would need to be optimized to control the regioselectivity and stereochemistry of the chlorine addition.
A representative multi-step sequence starting from cis,cis-muconic acid is outlined below:
| Step | Transformation | Typical Reagents/Conditions | Product |
| 1 | Isomerization | Iodine (I₂) catalyst, reflux in methanol | trans,trans-Muconic Acid |
| 2 | Esterification | Methanol (MeOH), H₂SO₄ (catalyst), reflux | Dimethyl trans,trans-muconate |
| 3 | Chlorination | (Hypothetical) Chlorinating agent (e.g., Cl₂) | Dimethyl 2,5-dichloro-trans,trans-muconate |
| 4 | Hydrolysis | Acid or base catalysis | This compound |
This table outlines a plausible synthetic sequence based on established chemical transformations.
Achieving the desired trans,trans stereochemistry is fundamental to the synthesis. The primary method for stereochemical control is not during the chlorination step but in the initial isomerization of the muconic acid backbone. rsc.orggoogle.com Once the stable trans,trans scaffold is formed, subsequent reactions are designed to preserve this geometry. Stereoselective synthesis focuses heavily on the efficient conversion of the cis,cis or cis,trans isomers into the trans,trans form, as this isomer possesses the required planarity and reactivity for applications like Diels-Alder cycloadditions, a key step in producing terephthalic acid. technologypublisher.comrsc.org
Isomerization and Stereochemical Control in Muconic Acid Production
The isomerization of the biologically produced cis,cis-muconic acid to the trans,trans isomer is a critical bottleneck that has been the subject of extensive research. rsc.org The challenge lies in achieving high selectivity for the trans,trans isomer while avoiding undesired side reactions, such as lactonization (ring-closing). rsc.orgrsc.org
Several effective methods have been developed:
Iodine Catalysis : A common laboratory method involves heating the muconic acid isomer mixture with a catalytic amount of iodine, often in a solvent like methanol. mdpi.com This method can be combined with UV light to enhance the conversion rate. google.com
Solvent-Driven Isomerization : Research has shown that heating cis,cis-muconic acid in polar aprotic solvents, particularly dimethyl sulfoxide (B87167) (DMSO), can promote isomerization to the trans,trans form with high selectivity (up to 88%). rsc.orgrsc.org This approach can circumvent the lactonization side reaction that is often favored under other conditions. rsc.org
pH Control : The isomerization process is highly dependent on pH. Under acidic conditions, cis,cis-muconic acid readily isomerizes to the cis,trans isomer and can undergo further intramolecular cyclization. rsc.org Conversely, under alkaline conditions, the deprotonated muconate dianion is stable and does not isomerize. rsc.org Base-catalyzed isomerization has been successfully used to convert other muconic acid derivatives, such as converting trans-3-hexenedioic acid to trans-2-hexenedioic acid. lbl.gov
| Isomerization Method | Catalyst/Solvent | Key Advantages | Key Challenges |
| Iodine Catalysis | Iodine (I₂), often with heat or UV light mdpi.comgoogle.com | Established and effective method. | May require purification to remove the catalyst. |
| Solvent-Driven | Dimethyl Sulfoxide (DMSO) rsc.orgrsc.org | High selectivity, minimizes lactonization. rsc.org | Requires separation of the product from a high-boiling point solvent. |
| Base-Catalyzed | Aqueous base (e.g., KOH) lbl.gov | Simple and straightforward. lbl.gov | Primarily demonstrated for other muconic acid derivatives; pH must be carefully controlled. rsc.orglbl.gov |
This table provides a comparative overview of different isomerization strategies.
Derivatization Strategies for Research Purposes
Derivatization of muconic acid is essential for both synthetic manipulation and analytical detection.
For synthetic purposes, the most common derivatization is esterification . Converting the dicarboxylic acid to a diester, such as dimethyl trans,trans-muconate, enhances its solubility in organic solvents and protects the carboxylic acid groups during subsequent reaction steps. mdpi.com This strategy is a prerequisite for many polymerization processes and other chemical transformations. mdpi.com
For analytical research, particularly in biomonitoring studies where trans,trans-muconic acid is a biomarker for benzene (B151609) exposure, derivatization is crucial for enabling detection by gas chromatography (GC). nih.govnih.govnih.gov Common derivatization procedures for GC analysis include:
Silylation : Reaction with agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create volatile trimethylsilyl (B98337) esters. nih.gov
Esterification with Fluorinated Alcohols : Using reagents like pentafluorobenzyl bromide (PFBBr) to create electrophoric derivatives suitable for electron capture detection. nih.gov
Alkylation : Reaction with agents like ethyl chloroformate (ECF) followed by microextraction techniques for preconcentration and analysis by GC-MS. researchgate.net
These derivatization strategies allow for the sensitive and specific quantification of muconic acid in complex biological matrices like urine. nih.govresearchgate.net
Iii. Microbial Catabolism and Biodegradation Pathways of Chlorinated Aromatic Compounds Yielding Dichloro Trans,trans Muconic Acid
Pathways of Chlorinated Aromatic Compound Degradation via Muconate Intermediates
Microbial degradation of chlorinated aromatic pollutants often converges on a few key intermediates, with chlorocatechols being paramount. The subsequent cleavage of these catechols via the ortho-cleavage pathway is a crucial step that determines the fate of the compound. This pathway involves the enzyme chlorocatechol 1,2-dioxygenase, which catalyzes the intradiol cleavage of the aromatic ring to produce chlorinated cis,cis-muconic acids. researchgate.netnih.gov
The ortho-cleavage pathway is a common mechanism for the aerobic breakdown of aromatic compounds. In the context of chlorinated pollutants, this pathway is adapted to handle halogenated intermediates. The key enzymes in this process are chlorocatechol 1,2-dioxygenases (CC12O), which exhibit activity towards catechols substituted with one or more chlorine atoms. nih.govnih.gov These enzymes catalyze the cleavage of the bond between the two hydroxyl-bearing carbons of the catechol ring, incorporating both atoms of an oxygen molecule to yield a chlorinated muconic acid. researchgate.netresearchgate.net
Table 1: Examples of Dichlorocatechol Dioxygenase Reactions
| Precursor Compound | Dichlorocatechol Intermediate | Dioxygenase Enzyme | Product | Reference |
|---|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 3,5-Dichlorocatechol (B76880) | Chlorocatechol 1,2-dioxygenase (TfdC) | 2,4-Dichloro-cis,cis-muconate | tandfonline.com |
| 1,4-Dichlorobenzene (B42874) | 3,6-Dichlorocatechol (B1212381) | Chlorocatechol 1,2-dioxygenase | 2,5-Dichloro-cis,cis-muconate | ethz.ch |
| 3-Chlorobenzene | 3-Chlorocatechol & 4-Chlorocatechol | Chlorocatechol 1,2-dioxygenase | 2-Chloro-cis,cis-muconate (B1241311) & 3-Chloro-cis,cis-muconate | researchgate.net |
The herbicide 2,4-D is a well-studied example of a chlorinated aromatic compound whose degradation pathway generates a dichloromuconate. In bacteria such as Cupriavidus necator JMP134, the breakdown of 2,4-D leads to the formation of 2,4-dichlorophenol, which is subsequently hydroxylated to produce 3,5-dichlorocatechol. tandfonline.com This dichlorinated catechol is the specific substrate for the enzyme chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene. tandfonline.com This enzyme catalyzes the ortho-cleavage of the 3,5-dichlorocatechol ring, resulting in the formation of 2,4-dichloro-cis,cis-muconate. tandfonline.com This reaction is a pivotal step, converting the cyclic aromatic intermediate into a linear, unsaturated dicarboxylic acid, priming it for further enzymatic modification. tandfonline.com
The degradation of 1,4-dichlorobenzene, a priority environmental pollutant, provides a direct pathway to 2,5-dichloromuconic acid. ethz.ch Aerobic bacteria, including Xanthobacter flavus 14pl and certain Pseudomonas species, can utilize this compound as their sole carbon and energy source. ethz.ch The pathway is initiated by a chlorobenzene (B131634) dioxygenase, which adds two hydroxyl groups to the aromatic ring. Following dehydrogenation, the intermediate 3,6-dichlorocatechol is formed. ethz.ch This catechol is then cleaved by a chlorocatechol 1,2-dioxygenase between the two hydroxyl groups. This ortho-cleavage reaction yields 2,5-dichloro-cis,cis-muconate, which is the direct precursor to other isomers through enzymatic or spontaneous isomerization. ethz.ch
The biodegradation of dichlorotoluenes proceeds through dichloromethylcatechol intermediates. nih.govresearchgate.net For example, the degradation of 2,4-dichlorotoluene (B165549) and 2,5-dichlorotoluene (B98588) by Ralstonia sp. strain PS12 involves dioxygenation of the aromatic ring to form the corresponding dichloromethylcatechols. researchgate.net These catechols are then substrates for chlorocatechol 1,2-dioxygenase. nih.govasm.org The ortho-cleavage of these substituted catechols leads to the formation of chlorinated and methylated muconic acids. nih.gov For instance, 3,6-dichloro-4-methylcatechol (B13907618) is transformed into a chlorinated methylmuconate. nih.gov The position of the methyl and chloro substituents on the muconate backbone significantly influences the subsequent enzymatic steps, particularly the action of chloromuconate cycloisomerases. nih.govasm.org
Key Enzymatic Steps in the Degradation of Dichloro-trans,trans-Muconic Acid
Once formed, the dichloromuconic acid isomers are channeled into the next phase of the catabolic pathway, which involves cycloisomerization and dehalogenation. These steps are crucial for removing the chlorine substituents and converting the molecule into intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govtandfonline.com
Chloromuconate cycloisomerases (CMCI) are vital enzymes in the degradation of chlorinated muconates. nih.govnih.gov These enzymes, belonging to the isomerase family (EC 5.5.1.7), catalyze the cycloisomerization of chlorinated muconates into dienelactones. nih.govwikipedia.org This reaction is often coupled with the elimination of a chlorine atom, a critical detoxification and degradation step. nih.govnih.gov
For example, in the 2,4-D degradation pathway, the 2,4-dichloro-cis,cis-muconate formed is acted upon by a chloromuconate cycloisomerase (encoded by the tfdD gene). tandfonline.com This enzyme converts the dichloromuconate into 2-chlorodienelactone, with the concomitant release of a chloride ion. tandfonline.com The enzyme can discriminate between different substituted muconates. nih.govnih.gov The action of CMCI on 2-chloromuconate can lead to the formation of 5-chloromuconolactone (B1176566), which is then dehalogenated to trans-dienelactone. nih.govresearchgate.net The stereochemistry and substitution pattern of the muconic acid substrate are critical for the catalytic efficiency and the nature of the product formed by the cycloisomerase. nih.govasm.orgnih.gov Some chloromuconate cycloisomerases from Gram-positive bacteria like Rhodococcus opacus are able to convert 2-chloro-cis,cis-muconate to 5-chloromuconolactone but are unable to catalyze the subsequent dehalogenation step, indicating evolutionary divergence in these pathways. nih.govnih.gov
Table 2: Enzymes and Products in Dichloromuconate Degradation
| Substrate | Enzyme | Product(s) | Organism Example | Reference |
|---|---|---|---|---|
| 2,4-Dichloro-cis,cis-muconate | Chloromuconate cycloisomerase (TfdD) | 2-Chlorodienelactone | Cupriavidus necator JMP134 | tandfonline.com |
| 2,5-Dichloro-cis,cis-muconate | Chloromuconate cycloisomerase | Dienelactone intermediates | Xanthobacter flavus 14p1 | ethz.ch |
| 2-Chloro-cis,cis-muconate | Chloromuconate cycloisomerase | 5-Chloromuconolactone, trans-Dienelactone | Proteobacteria | nih.govnih.gov |
| 3-Chloro-cis,cis-muconate | Chloromuconate cycloisomerase | cis-Dienelactone | Proteobacteria | nih.govnih.gov |
| 2-Chloro-cis,cis-muconate | Chloromuconate cycloisomerase | 5-Chloromuconolactone | Rhodococcus opacus 1CP | nih.govnih.gov |
Subsequent Transformations via Dienelactone Hydrolases and Maleylacetate (B1240894) Reductases
The metabolic journey of dichlorinated aromatic compounds does not conclude with the formation of dichloromuconate. Subsequent enzymatic transformations are crucial for funneling these intermediates into central metabolic pathways. Dienelactone hydrolases and maleylacetate reductases are key players in this phase, facilitating the conversion of chlorinated dienelactones and maleylacetates, respectively.
Dienelactone hydrolases (EC 3.1.1.45) are pivotal enzymes in the modified ortho-cleavage pathway, responsible for the hydrolysis of dienelactone intermediates. nih.govasm.orgebi.ac.uk These enzymes have been categorized into distinct groups based on their substrate specificity, particularly their activity towards cis- and trans-dienelactones. asm.orgnih.gov For instance, the dienelactone hydrolase from Pseudomonas knackmussii (formerly Pseudomonas sp. B13) can hydrolyze both cis- and trans-dienelactones. asm.org In contrast, the enzyme from Burkholderia cepacia displays a strong preference for the cis isomer. nih.govasm.org The hydrolysis of these dienelactones by dienelactone hydrolase leads to the formation of maleylacetate. asm.org It has been suggested that a carboxyl group is a critical structural feature for the substrate to be effectively processed by the enzyme. asm.org Interestingly, some dienelactone hydrolases also exhibit the ability to detoxify protoanemonin, a toxic byproduct that can form during the degradation of certain chloroaromatics. asm.org
Following the action of dienelactone hydrolases, maleylacetate reductases (EC 1.3.1.32) catalyze the reduction of maleylacetate and its chlorinated derivatives to 3-oxoadipate (B1233008). nih.govwikipedia.org This reaction is significant as it often involves a dechlorination step. For example, the maleylacetate reductase from Pseudomonas sp. strain B13 has been shown to convert 2-chloromaleylacetate (B1243639) to 3-oxoadipate. nih.gov This conversion is accompanied by the elimination of a chloride ion and the consumption of two moles of NADH per mole of 2-chloromaleylacetate. nih.gov Similarly, the enzyme from Alcaligenes eutrophus JMP134 (now Cupriavidus necator JMP134) efficiently converts 2-chloromaleylacetate to maleylacetate, which is then further reduced. oup.com This enzyme utilizes NADH as a preferred cosubstrate over NADPH. The activity of these reductases effectively channels the carbon skeleton of the original chlorinated aromatic compound into the conventional 3-oxoadipate pathway. wikipedia.org
Table 1: Activity of Dienelactone Hydrolases from Different Bacterial Strains
| Bacterial Strain | Substrate Specificity | Reference |
|---|---|---|
| Pseudomonas knackmussii B13 | cis- and trans-dienelactone | asm.org |
| Burkholderia cepacia | Primarily cis-dienelactone | nih.govasm.org |
| Saccharolobus solfataricus | trans-dienelactone | nih.gov |
| Cupriavidus necator JMP134 | cis- and trans-dienelactones | nih.gov |
Dehalogenation Mechanisms within the Muconate Pathway
The removal of chlorine substituents is a critical step in the biodegradation of chlorinated aromatic compounds. Within the muconate pathway, dehalogenation can occur at different stages, mediated by specific enzymes. One of the key enzymatic reactions involves the conversion of chlorinated muconic acids. For instance, the cycloisomerization of 2-chloro-cis,cis-muconic acid by muconate cycloisomerase II from Pseudomonas sp. B13 results in the formation of trans-4-carboxymethylenebut-2-en-4-olide (B1238058) with the concurrent elimination of the halogen. nih.gov
Another crucial dehalogenation step is catalyzed by maleylacetate reductase. As previously mentioned, this enzyme facilitates the reductive dechlorination of chloromaleylacetates. nih.gov The maleylacetate reductase from Pseudomonas sp. strain B13 removes a chloride ion during the conversion of 2-chloromaleylacetate and 2,3-dichloromaleylacetate. nih.gov This process requires two moles of NADH for each mole of the chlorinated substrate, indicating a two-step reaction where the first step is the reductive dehalogenation to maleylacetate, followed by the reduction of maleylacetate to 3-oxoadipate. nih.gov
Enzymatic dehalogenation is a mechanistically diverse process. nih.gov While many dehalogenating enzymes are known for their role in detoxifying anthropogenic organohalogens, they also participate in natural metabolic pathways. nih.gov The enzymes involved often utilize various chemical strategies, including oxidation, reduction, and substitution, to cleave the carbon-halogen bond. nih.gov For example, some dehalogenases employ a catalytic triad (B1167595), such as the Cys-His-Asp triad in the dienelactone hydrolase of Pseudomonas sp. B13, to facilitate the hydrolytic cleavage of the substrate. asm.org
Table 2: Dehalogenation Reactions in the Muconate Pathway
| Enzyme | Substrate | Product | Dehalogenation Mechanism | Reference |
|---|---|---|---|---|
| Muconate Cycloisomerase II | 2-chloro-cis,cis-muconic acid | trans-4-carboxymethylenebut-2-en-4-olide | Eliminative dehalogenation | nih.gov |
| Maleylacetate Reductase | 2-chloromaleylacetate | 3-oxoadipate | Reductive dechlorination | nih.gov |
| Maleylacetate Reductase | 2,3-dichloromaleylacetate | 3-oxoadipate | Reductive dechlorination | nih.gov |
Microbial Strains and Consortia Involved in Chloromuconate Degradation
Role of Pseudomonas Species in Chlorinated Aromatic Degradation
The genus Pseudomonas is renowned for its metabolic versatility and its capacity to degrade a wide array of xenobiotic compounds, including chlorinated aromatics. mdpi.com Several species within this genus have been extensively studied for their ability to mineralize these recalcitrant pollutants. Pseudomonas putida strains, in particular, are often implicated in the degradation of chloroaromatics via pathways that generate chloromuconate intermediates. nih.govnih.govresearchgate.net
Pseudomonas sp. strain B13, isolated for its ability to grow on 3-chlorobenzoate (B1228886), metabolizes this compound through a modified ortho-cleavage pathway that proceeds via 3-chloromuconate. nih.gov This strain possesses specialized enzymes, such as muconate cycloisomerase II and maleylacetate reductase, that are adapted to handle chlorinated intermediates. nih.govnih.gov Pseudomonas putida GJ31 is another well-characterized strain that can degrade chlorobenzene. nih.gov Its degradative pathway is a mosaic of genes located on both the chromosome and a plasmid, pKW1. nih.gov This strain utilizes a chlorocatechol 2,3-dioxygenase, indicating a meta-cleavage pathway for chlorobenzene degradation. nih.gov
The genetic basis for the degradative capabilities of Pseudomonas species often resides on catabolic plasmids, such as the OCT plasmid in Pseudomonas putida GPo1, which is involved in alkane degradation but serves as a model for understanding the regulation of catabolic pathways. nih.govresearchgate.net The expression of these degradative pathways can be subject to complex regulatory controls, including catabolite repression. nih.gov The ability of Pseudomonas strains to degrade a variety of chlorinated compounds, including those that lead to the formation of dichloromuconate, underscores their importance in the bioremediation of contaminated environments. mdpi.comnih.gov Furthermore, cocultures involving Pseudomonas species have been shown to be effective in mineralizing compounds like chloronitrobenzenes, where one strain performs the initial transformation and another degrades the resulting intermediates. researchgate.net
Contribution of Ralstonia and Alcaligenes to Dichloromuconate Metabolism
Besides Pseudomonas, other bacterial genera such as Ralstonia and Alcaligenes are significant contributors to the degradation of chlorinated aromatic compounds, including those that are metabolized via dichloromuconate intermediates.
Ralstonia species, particularly Ralstonia eutropha (now reclassified as Cupriavidus necator), are well-known for their broad catabolic capabilities. oup.comnih.gove-biotech.deumn.edu Cupriavidus necator JMP134, for example, can grow on a variety of chloroaromatics, including 2,4-dichlorophenoxyacetate (B1228070) and 3-chlorobenzoate. oup.com The degradation of these compounds often proceeds through a chlorocatechol ortho-cleavage pathway, leading to the formation of chlorinated muconates. oup.comnih.gov This strain possesses the necessary enzymes, such as chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase, to process these intermediates. oup.comnih.gov Ralstonia sp. strain PS12 has been shown to utilize 2,4- and 2,5-dichlorotoluene as growth substrates, channeling the metabolites through a chlorocatechol ortho-cleavage pathway. nih.gov
Alcaligenes species have also been isolated for their ability to degrade chlorinated aromatic compounds. Alcaligenes sp. strain A175 can utilize 1,4-dichlorobenzene as its sole source of carbon and energy, with 3,6-dichlorocatechol and (2,5-dichloro)muconic acid identified as intermediates in the degradation pathway. nih.govresearchgate.netresearchgate.net This suggests the operation of an ortho-cleavage pathway. nih.gov Marine isolates of Alcaligenes have also demonstrated the capacity for degrading aromatic hydrocarbons, highlighting the widespread distribution of these catabolic traits within the genus. frontiersin.org The involvement of both Ralstonia and Alcaligenes in the degradation of dichlorinated aromatics underscores the diverse microbial resources available for the bioremediation of these pollutants.
Isolation and Characterization of Novel Degrading Microorganisms
The search for novel microorganisms with the ability to degrade recalcitrant compounds like chlorinated aromatics is a continuous effort in environmental microbiology. mdpi.comresearchgate.netmdpi.comnih.gov The isolation of such microbes is typically achieved through enrichment culture techniques, where a soil or water sample from a contaminated site is incubated in a medium containing the target compound as the sole carbon source. mdpi.comnih.gov This selective pressure favors the growth of microorganisms capable of utilizing the pollutant.
Once isolated, these microorganisms are characterized to understand their metabolic capabilities and the enzymatic pathways they employ. nih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov This often involves identifying the metabolic intermediates and the key enzymes involved in the degradation process. For example, a study on the degradation of 4-chlorobiphenyl (B17849) led to the isolation of several bacterial strains that could convert it to 4-chlorobenzoic acid, with the intermediate formation of a yellow metabolite identified as 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid. researchgate.net
In some cases, a single microorganism may not be able to completely mineralize a complex chlorinated compound. researchgate.net Therefore, the isolation and characterization of microbial consortia, which are communities of different microbial species that work together to degrade a pollutant, are also of great interest. frontiersin.orgfrontiersin.orgnih.gov These consortia can exhibit enhanced degradation capabilities due to metabolic cooperation and division of labor among the constituent members. researchgate.netnih.gov The characterization of both individual strains and consortia provides valuable insights into the microbial degradation of chlorinated compounds and can lead to the development of more effective bioremediation strategies. nih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov
Iv. Enzymology and Molecular Biology of 2,5 Dichloro Trans,trans Muconic Acid Metabolism
Structural and Functional Characterization of Chloromuconate Cycloisomerases
Chloromuconate cycloisomerases (CMCIs) are pivotal enzymes in the degradation pathways of chlorinated aromatic compounds. They catalyze the conversion of chloromuconates into dienelactone intermediates, a crucial step that often involves dehalogenation. nih.gov
The catalytic prowess of chloromuconate cycloisomerase lies within its intricately designed active site. Structural studies, including X-ray crystallography of the enzyme from Alcaligenes eutrophus JMP134 (pJP4), have provided a detailed view of this site at a 3 Å resolution. rhea-db.orgnih.gov The active site is a channel leading to a catalytic center where specific amino acid residues orchestrate the reaction. rhea-db.org
The accepted mechanism involves the formation of a metal-stabilized enol/enolate intermediate. researchgate.net For chloromuconate cycloisomerase, it is proposed that an active site base facilitates the rapid elimination of a proton and the halide, leading to the formation of cis-dienelactone. researchgate.net Site-directed mutagenesis studies have been instrumental in elucidating the roles of key residues. For instance, altering the proton-donating Lys169 residue in Pseudomonas putida muconate cycloisomerase to alanine (B10760859) demonstrated that while the conversion of substrates requiring protonation was significantly reduced, the variant was still active on 3-chloro- and 2,4-dichloro-cis,cis-muconate. nih.gov This suggests that for certain chlorinated substrates, the elimination of chloride from the enol/enolate intermediate is a key step that can proceed without the canonical protonation. nih.govasm.org
A comparison of the active sites of CMCI and the homologous muconate cycloisomerase (MCI) reveals significant differences in polarity, accessibility, and hydrogen-bonding potential, which account for their distinct substrate specificities. rhea-db.org
Chloromuconate cycloisomerases exhibit a notable degree of substrate specificity, which varies among enzymes from different bacterial strains. Kinetic studies on CMCIs from Pseudomonas sp. B13, Ralstonia eutropha JMP134, and Pseudomonas sp. P51 revealed that 2,4-dichloro-cis,cis-muconate was the preferred substrate for all three. nih.gov The enzyme from R. eutropha JMP134 (pJP4), designated TfdD, was found to be the most specific, showing the highest specificity constant for 2,4-dichloro-cis,cis-muconate and poor activity towards cis,cis-muconate, 2-chloro-, and 2,5-dichloro-cis,cis-muconate. nih.govnih.gov In contrast, the CMCI from Pseudomonas sp. B13 was the least specific but also the least active of the three. nih.gov
The stereoselectivity of these enzymes is also a critical feature. For instance, muconate cycloisomerases from gram-negative bacteria convert 2-chloro-cis,cis-muconate (B1241311) into a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone. nih.gov In contrast, the CMCI from plasmid pAC27 appears to favor the formation of (+)-5-chloromuconolactone, which is then dehalogenated to trans-dienelactone. nih.gov Enzymes from the gram-positive Rhodococcus erythropolis 1CP convert 2-chloro-cis,cis-muconate exclusively to 5-chloromuconolactone (B1176566) but are unable to catalyze the subsequent elimination of chloride. nih.govnih.gov
Interactive Table: Substrate Specificity of Various Cycloisomerases
| Enzyme Source | Preferred Substrate(s) | Other Active Substrates | Poor/Inactive Substrates | Reference |
|---|---|---|---|---|
| R. eutropha JMP134 (pJP4) | 2,4-dichloro-cis,cis-muconate | 3-chloro-cis,cis-muconate, 3-methyl-cis,cis-muconate | cis,cis-muconate, 2-chloro-cis,cis-muconate, 2,5-dichloro-cis,cis-muconate | nih.govnih.gov |
| Pseudomonas sp. B13 | 2,4-dichloro-cis,cis-muconate | 2-chloro-cis,cis-muconate | nih.gov | |
| Pseudomonas sp. P51 | 2,4-dichloro-cis,cis-muconate | nih.gov | ||
| P. putida PRS2000 (MCI) | cis,cis-muconate, 3-fluoro-, 2-methyl-, 3-methyl-cis,cis-muconate | 2-fluoro-, 2-chloro-, 3-chloro-, 2,4-dichloro-cis,cis-muconate | nih.govasm.org | |
| A. "calcoaceticus" ADP1 (MCI) | cis,cis-muconate, 3-fluoro-, 2-methyl-, 3-methyl-cis,cis-muconate | 2-fluoro-, 2-chloro-, 3-chloro-, 2,4-dichloro-cis,cis-muconate | nih.govasm.org |
Chloromuconate cycloisomerases belong to the large and diverse enolase superfamily of enzymes. pnas.orgpnas.org Within this superfamily, they are part of the muconate lactonizing enzyme (MLE) subgroup. acs.org The sequence identity between muconate cycloisomerases and chloromuconate cycloisomerases is around 40-44%. nih.gov This indicates a close evolutionary relationship, suggesting they evolved from a common ancestor and diverged to acquire new catalytic functions, specifically the ability to handle chlorinated substrates. pnas.orgwikipedia.org
The evolution of these enzymes is thought to be a prime example of how metabolic pathways adapt to xenobiotic compounds. nih.gov The phylogenetic distribution of metabolic enzymes is highly conserved, with about half having homologs in all domains of life, pointing to their ancient origins. nih.gov The catalytic properties of some CMCIs, such as those from the gram-positive Rhodococcus erythropolis, differ significantly from their gram-negative counterparts, suggesting that the efficient cycloisomerization of certain chloromuconates may have evolved independently in different bacterial lineages. nih.govnih.gov
Genetic Basis of Chloromuconate Catabolism
The ability of microorganisms to degrade compounds like 2,5-dichloro-trans,trans-muconic acid is encoded in their DNA, often within specific gene clusters that are highly regulated and mobile.
The genes responsible for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and related chloroaromatics are commonly found in tfd (two, four-D) gene clusters. nih.gov These clusters encode the enzymes for the ortho-cleavage pathway of chlorinated catechols. nih.gov On the well-studied plasmid pJP4, two such modules exist: tfdC(I)D(I)E(I)F(I) (module I) and tfdD(II)C(II)E(II)F(II) (module II). nih.gov
These genes encode the following key enzymes:
tfdC : Chlorocatechol 1,2-dioxygenase
tfdD : Chloromuconate cycloisomerase nih.gov
tfdE : Dienelactone hydrolase nih.gov
tfdF : Maleylacetate (B1240894) reductase nih.gov
Studies have shown that these two modules have complementary functions. Module I enzymes generally exhibit higher specific activities for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase. nih.gov In contrast, module II provides a significantly more active maleylacetate reductase. nih.gov This functional specialization suggests that the efficient degradation of compounds like 3-chlorobenzoate (B1228886) requires both tfd modules. nih.gov The organization of these genes can vary, with tfdII and tfdIII clusters showing a reverse order of the tfdD and tfdC genes compared to tfdI clusters. nih.gov
The genetic determinants for chloroaromatic degradation are frequently located on mobile genetic elements, particularly plasmids. wikipedia.org The quintessential example is the 88-kb self-transmissible IncP-1β plasmid pJP4, originally found in Ralstonia eutropha JMP134. nih.govnih.gov This plasmid carries the tfd genes necessary for the breakdown of 2,4-D and other chloroaromatics. nih.govnih.gov
The presence of these catabolic genes on a broad-host-range plasmid like pJP4 is a major mechanism for their dissemination throughout diverse bacterial communities via horizontal gene transfer (HGT). wikipedia.orgnih.govnih.govnih.govyoutube.comyoutube.com HGT allows bacteria to rapidly acquire new metabolic capabilities, including resistance to antibiotics and the ability to degrade novel pollutants. wikipedia.org The pJP4 plasmid has been shown to transfer to various indigenous soil bacteria, including species of Burkholderia and Pseudomonas, enhancing the degradation of contaminants in the environment. nih.govasm.org The structure of pJP4 reveals a mosaic of a conserved plasmid backbone, the tfd gene modules, and various mobile elements, illustrating how such catabolic plasmids evolve by capturing and rearranging genes. nih.gov
Regulation of Gene Expression in Response to Chlorinated Substrates
The microbial breakdown of chlorinated aromatic compounds, which leads to the formation of intermediates like this compound, is a tightly regulated process. Bacteria have evolved precise control systems to ensure that the enzymes required for this degradation are synthesized only when the target substrates are present. This prevents the wasteful expenditure of cellular resources on producing unnecessary proteins. The regulation primarily occurs at the transcriptional level, involving a family of regulatory proteins that respond to specific chlorinated effector molecules.
The genes encoding the enzymes for chlorocatechol degradation are often organized into operons, such as the clc and tfd gene clusters found on plasmids in various bacteria. nih.govnih.gov The expression of these operons is typically controlled by transcriptional regulators belonging to the LysR family, which act as activators. These regulators, such as ClcR for the clc genes and TfdR/TfdS for the tfd genes, require an inducer molecule to activate transcription.
The true inducers are often the initial chlorinated substrates or their early metabolic intermediates. For instance, in the degradation of 3-chlorobenzoate, the substrate itself or its metabolite, chlorocatechol, can serve as an inducer that binds to the regulatory protein. nih.gov This binding event causes a conformational change in the regulator, allowing it to bind to the promoter region of the catabolic genes and recruit RNA polymerase, thereby initiating transcription. This induction mechanism ensures a direct and efficient response to the availability of the chlorinated pollutant. researchgate.net
Furthermore, the expression of these degradation pathways can be subject to catabolite repression, a global regulatory mechanism that prioritizes the use of more favorable carbon sources like glucose. When a preferred substrate is available, the synthesis of enzymes for degrading less favorable ones, including chlorinated compounds, is repressed. This ensures that the microorganism allocates its metabolic energy in the most efficient manner. The presence of specific metabolizable substrates is thus a key factor that imposes selective conditions and influences gene transfer and expression in complex ecosystems. asm.org
Table 1: Key Regulatory Proteins in Chlorinated Substrate Degradation
| Regulatory Protein | Gene Cluster | Inducer(s) | Function | Host Organism Example |
|---|---|---|---|---|
| ClcR | clc | Chloromuconate, Chloro-cis,cis-muconate | Transcriptional activator | Pseudomonas sp. strain B13 |
| TfdR/TfdS | tfd | 2,4-Dichlorophenoxyacetic acid, 2,4-Dichlorophenol | Two-component transcriptional activation | Ralstonia eutropha JMP134 |
| TcbR | tcb | Chlorocatechols | Transcriptional activator | Pseudomonas sp. strain P51 |
Evolutionary Aspects of Chloromuconate Degradation Pathways
The metabolic pathways for degrading chlorinated aromatic compounds are prime examples of rapid microbial evolution. These pathways are generally not ancient but have emerged relatively recently in response to the widespread introduction of synthetic chlorinated compounds into the environment. nih.gov The evolution of these pathways is a fascinating story of genetic innovation, primarily driven by the recruitment of pre-existing enzymes and the horizontal transfer of genetic material. nih.govasm.org
Evidence strongly suggests that the chlorocatechol degradation pathway evolved from the ancestral catechol pathway, which is used to break down naturally occurring aromatic compounds. nih.gov This evolutionary process involved the recruitment and modification of enzymes from the catechol pathway to handle the new, chlorinated substrates. For instance, key enzymes like chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase show evolutionary relationships to their counterparts in the catechol pathway, muconate cycloisomerase. nih.gov However, other enzymes in the pathway, such as dienelactone hydrolase, appear to have been recruited from entirely different pre-existing pathways, indicating a "patchwork" or mosaic evolution where different genetic modules were assembled to create a new functional pathway. nih.gov
A critical mechanism facilitating this evolutionary assembly is horizontal gene transfer (HGT). asm.org The genes for chlorocatechol degradation are often located on mobile genetic elements, such as plasmids (e.g., pAC27, pJP4) and genomic islands. nih.govdtic.mil These elements can be transferred between different bacterial species and even genera through processes like conjugation. asm.org This allows for the rapid dissemination of degradation capabilities throughout microbial communities. For example, the clc element from Pseudomonas sp. strain B13 can be transferred to other bacteria like Pseudomonas putida F1, conferring upon the recipient the ability to degrade chlorinated compounds. nih.govnih.gov The assembly of a functional chlorobenzene (B131634) degradation pathway in Ralstonia sp. strain JS705 has been shown to result from the integration of a genomic island containing a mosaic of genes from different sources, highlighting how HGT can construct novel metabolic pathways in a few steps under natural conditions. dtic.mil
This process of recruitment and transfer is followed by adaptive evolution, where the acquired genes and pathways are fine-tuned for efficiency and regulation within the new host. nih.gov This might involve mutations that enhance an enzyme's activity towards a chlorinated substrate or improve the regulatory control of the pathway. nih.gov The result is a diverse array of specialized pathways in various microorganisms, each adapted to degrade specific chlorinated pollutants. nih.gov
Table 2: Evidence for Evolutionary Mechanisms in Chloromuconate Degradation
| Evolutionary Mechanism | Evidence | Example Genetic Element/Pathway | Key Findings |
|---|---|---|---|
| Enzyme Recruitment | Sequence and functional similarity between enzymes in catechol and chlorocatechol pathways. | Catechol vs. Chlorocatechol pathways | Chlorocatechol dioxygenases and cycloisomerases likely evolved from ancestral catechol pathway enzymes. nih.gov |
| Horizontal Gene Transfer (HGT) | Presence of degradation genes on plasmids and conjugative elements. | clc element in Pseudomonas sp. strain B13 | The clc genes are self-transmissible and can be transferred to other bacteria, creating new degradation capabilities. nih.govasm.org |
| Pathway Assembly via Mobile Elements | Formation of mosaic pathways by integration of genomic islands and insertion sequences. | Genomic island in Ralstonia sp. strain JS705 | A complete chlorobenzene degradation pathway was formed by acquiring and integrating genes from a toluene (B28343) degrader. dtic.mil |
| Convergent Evolution | Independent evolution of similar degradation functions in distantly related bacteria. | Chlorocatechol pathways in Proteobacteria and Gram-positive bacteria. | The pathways in these two major bacterial groups evolved independently from catechol degradation pathways. nih.gov |
V. Environmental Fate and Bioremediation Applications
Microbial Degradation of Chlorinated Muconates in Contaminated Matrices
Microorganisms in soil and water have evolved sophisticated enzymatic systems to utilize complex organic molecules as sources of carbon and energy. The degradation of chlorinated aromatic compounds often proceeds through pathways that generate chlorinated muconates, including 2,5-dichloro-trans,trans-muconic acid.
Research has identified this compound as a key intermediate in the aerobic degradation of 1,4-dichlorobenzene (B42874) by various bacteria. researchgate.netresearchgate.netasm.org In a well-documented case, an organism identified as Alcaligenes sp. strain A175, isolated from an enrichment culture, was shown to utilize 1,4-dichlorobenzene as its sole source of carbon and energy. asm.org
The proposed degradation pathway in this organism involves several sequential enzymatic steps:
An initial dioxygenase enzyme attacks the aromatic ring of 1,4-dichlorobenzene to form 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. asm.org
This intermediate is then dehydrogenated by a cis-1,2-dihydroxycyclohexa-3,5-diene oxidoreductase to produce 3,6-dichlorocatechol (B1212381). asm.org
The crucial ring-opening step is catalyzed by a 1,2-pyrocatechase enzyme, which cleaves the aromatic ring of 3,6-dichlorocatechol via ortho cleavage. asm.org This reaction yields this compound. asm.orgepa.gov
This pathway highlights a specific and effective biotransformation route for chlorinated benzenes in contaminated environments. The detection of this compound serves as direct evidence of this aerobic degradation process occurring in soil and aquatic systems. researchgate.netresearchgate.net
Table 1: Microbial Degradation Pathway of 1,4-Dichlorobenzene via this compound
| Step | Precursor Compound | Key Enzyme | Product / Intermediate | Microbial Example |
| 1 | 1,4-Dichlorobenzene | Dichlorobenzene Dioxygenase | 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Alcaligenes sp. A175 |
| 2 | 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | cis-1,2-dihydroxycyclohexa-3,5-diene oxidoreductase | 3,6-Dichlorocatechol | Alcaligenes sp. A175 |
| 3 | 3,6-Dichlorocatechol | 1,2-Pyrocatechase (Ortho-cleavage) | This compound | Alcaligenes sp. A175 |
This table is based on the degradation pathway proposed for Alcaligenes sp. strain A175. asm.org
The formation of this compound is a pivotal event in the detoxification of pollutants like 1,4-dichlorobenzene. The parent compound is a lipophilic, volatile, and relatively recalcitrant molecule that can persist in the environment. asm.org The microbial conversion of the stable, cyclic aromatic ring into an open-chain, linear dicarboxylic acid represents a significant decrease in toxicity and an increase in bioavailability for further metabolism.
This biotransformation is essentially a detoxification step because it breaks the aromaticity of the pollutant, rendering it susceptible to the central metabolic pathways of the microorganism. Once formed, this compound is further metabolized, eventually leading to the complete mineralization of the original pollutant into carbon dioxide, water, and chloride ions. This process effectively removes the contaminant and its associated risks from the environment.
Bioremediation Strategies Employing Chloromuconate-Degrading Microorganisms
The natural ability of certain microbes to degrade chlorinated pollutants via the chloromuconate pathway provides a foundation for developing effective bioremediation technologies. These strategies aim to enhance and optimize these natural processes to clean up contaminated sites. epa.gov
While naturally occurring bacteria like Alcaligenes sp. A175 demonstrate the capability to degrade these compounds, they may not be ideal for large-scale industrial applications due to slow growth rates or sensitivity to high contaminant concentrations. asm.org A promising bioremediation strategy involves genetic engineering to create microbial strains with enhanced degradation capabilities.
This approach focuses on identifying the genes that code for the key enzymes in the degradation pathway, such as dichlorobenzene dioxygenase and 1,2-pyrocatechase, and transferring them into a more robust and fast-growing host organism, such as Pseudomonas putida or Escherichia coli. The goal of such engineering is to develop microorganisms that can rapidly and efficiently mineralize target pollutants under field conditions. By assembling these genes into a novel host, it is possible to construct a specialist strain optimized for the complete breakdown of compounds like 1,4-dichlorobenzene.
Table 2: Key Enzymes for Engineering Enhanced Bioremediation
| Enzyme | Function in Pathway | Source Organism Example | Engineering Goal |
| Dichlorobenzene Dioxygenase | Initiates the attack on the aromatic ring | Alcaligenes sp. A175 | Improve substrate specificity and activity |
| 1,2-Pyrocatechase | Catalyzes the ortho-cleavage of the aromatic ring | Alcaligenes sp. A175 | Enhance efficiency on chlorinated catechols |
Applying chloromuconate-degrading microorganisms directly at a contaminated site, a process known as in situ bioremediation, requires careful management of environmental conditions to ensure success. epa.govnih.gov The degradation pathway that produces this compound is aerobic, meaning the presence of oxygen is essential for the initial dioxygenase attack. asm.org
Key considerations for successful in situ bioremediation include:
Oxygen Availability : Since the process is aerobic, methods for delivering oxygen to the subsurface, such as air sparging or injection of oxygen-releasing compounds, may be necessary to stimulate microbial activity. mit.edu
Nutrient Levels : The growth and metabolic activity of pollutant-degrading bacteria depend on the availability of essential nutrients like nitrogen and phosphorus. Biostimulation, the practice of adding these nutrients to the environment, can significantly enhance bioremediation rates. nih.gov
pH and Temperature : Microbial enzymes function optimally within specific pH and temperature ranges. Monitoring and controlling these parameters can be crucial for maintaining high degradation efficiency.
Contaminant Concentration : While microorganisms can degrade pollutants, very high concentrations can be toxic and inhibit their activity. The process is most effective within a certain range of contaminant levels. nih.gov
Presence of Co-contaminants : The presence of other chemicals can either inhibit or sometimes enhance the degradation of the target pollutant. Understanding the complete chemical profile of a contaminated site is vital.
By carefully managing these factors, it is possible to create an environment conducive to the rapid and complete bioremediation of chlorinated aromatic pollutants via the this compound pathway. mit.edu
Vi. Advanced Analytical Methodologies for 2,5 Dichloro Trans,trans Muconic Acid in Research
Spectroscopic Techniques for Pathway Elucidation
Spectroscopic methods are indispensable for elucidating the metabolic pathways that may produce or degrade 2,5-dichloro-trans,trans-muconic acid. These techniques allow researchers to identify and characterize transient intermediates, providing a detailed picture of the biochemical transformations.
Nuclear Magnetic Resonance (NMR) for Intermediate Identification
In studies of related compounds, ¹H and ¹³C NMR are used to confirm the structure of synthesized monomers and resulting polymers. rsc.org For pathway analysis, the unique chemical shifts and coupling constants of protons and carbon atoms in potential intermediates would allow for their unambiguous identification in complex biological samples. For instance, the characteristic signals of vinylic and methine protons in muconate derivatives can be used to distinguish between different isomers and confirm their formation. rsc.org
Mass Spectrometry (MS) for Metabolite Profiling
Mass Spectrometry (MS), particularly when coupled with chromatographic separation, is a cornerstone of metabolite profiling due to its high sensitivity and ability to identify compounds based on their mass-to-charge ratio (m/z). In the context of this compound, MS would be crucial for its detection and for profiling other related metabolites in a biological system.
In studies on the degradation of 1,4-dichlorobenzene (B42874), Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify pathway intermediates, including 3,6-dichlorocatechol (B1212381) and 2,5-dichloromuconic acid (cis,cis isomer). nih.govnih.gov For analysis, organic acids like dichloromuconic acid are often derivatized to more volatile forms, such as their methyl esters, to improve their chromatographic properties. nih.gov The mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a fingerprint for its identification.
Table 1: Hypothetical GC-MS Parameters for Dichloromuconic Acid Analysis (Based on methods for related compounds)
| Parameter | Value/Setting | Purpose |
| Derivatization Agent | BF₃-methanol or similar | Increases volatility for GC analysis. |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane | Separates compounds based on boiling point and polarity. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules for a characteristic mass spectrum. |
| MS Detector | Quadrupole or Ion Trap | Separates fragment ions by their mass-to-charge ratio. |
| Internal Standard | Isotopically labeled analog or structurally similar compound | Used for accurate quantification. |
UV-Vis Spectroscopy for Enzyme Activity Monitoring
UV-Vis spectroscopy is a fundamental technique for monitoring enzyme activity in real-time. It relies on the principle that many organic molecules, particularly those with conjugated double bonds like muconic acids, absorb light in the ultraviolet-visible range. The formation or consumption of such a molecule can be tracked by measuring the change in absorbance at a specific wavelength.
For instance, the enzymatic conversion of a catechol to a muconic acid derivative results in the formation of a conjugated diene system, which typically has a strong UV absorbance at a characteristic wavelength. In the degradation pathway of 1,4-dichlorobenzene, the ring-cleavage of 3,6-dichlorocatechol by catechol 1,2-dioxygenase produces 2,5-dichloro-cis,cis-muconic acid, a reaction that can be monitored spectrophotometrically. nih.govresearchgate.net While the specific λ-max for this compound is not documented, its non-chlorinated counterpart, trans,trans-muconic acid, has a UV absorbance maximum around 260-265 nm. nih.govnih.govnist.gov This value would likely shift due to the electronic effects of the chlorine substituents, but the principle of monitoring enzyme activity by tracking its appearance or disappearance remains the same.
Chromatographic Separations in Metabolic Studies
Chromatography is essential for separating complex mixtures of metabolites, allowing for the isolation and quantification of specific compounds like this compound from biological matrices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of non-volatile organic acids from aqueous samples. For muconic acids, reversed-phase HPLC with a C18 column is a common approach. nih.govscielo.brnih.gov
The analysis of this compound would involve separating it from other metabolites and matrix components. Detection is typically achieved using a UV or diode-array detector (DAD) set to the compound's absorbance maximum. nih.gov The separation of muconic acid isomers can be challenging, often requiring careful optimization of the mobile phase, which typically consists of an acidified water/methanol (B129727) or water/acetonitrile gradient. nrel.govprotocols.io For enhanced specificity and sensitivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).
Table 2: Typical HPLC Parameters for Muconic Acid Analysis
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | C18 Reversed-Phase Column | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetic Acid/Methanol/Water or Formic Acid/Acetonitrile/Water | Elutes compounds from the column; gradient elution is often used. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Detector | UV-Vis or Diode-Array Detector (DAD) | Monitors absorbance, typically around 260-265 nm for muconic acids. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Gas Chromatography (GC) Coupled with Detection Systems
Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. For the analysis of polar, non-volatile molecules like dicarboxylic acids, a derivatization step is required to convert them into more volatile esters or silyl (B83357) derivatives. nih.gov
In the context of metabolic studies involving this compound, GC would most effectively be coupled with a mass spectrometer (GC-MS). This combination provides both high-resolution separation and definitive identification. After extraction from the biological sample, the acid would be derivatized (e.g., methylation to form dimethyl 2,5-dichloro-trans,trans-muconate) and injected into the GC. The resulting mass spectrum, with its specific parent ion and fragmentation pattern, would allow for sensitive and specific quantification, distinguishing it from other metabolites. nih.govnih.gov This method is particularly useful for confirming the identity of intermediates isolated from complex mixtures. nih.govasm.org
Radiotracer Techniques in Biodegradation Research
Radiotracer techniques are a powerful tool for elucidating the biodegradation pathways of chlorinated aromatic compounds. The use of isotopically labeled molecules, most commonly with Carbon-14 (¹⁴C), allows for highly sensitive and unambiguous tracking of the parent compound and its metabolic byproducts. oup.com This methodology provides definitive evidence of mineralization, the complete breakdown of an organic molecule to inorganic products like carbon dioxide (CO₂). oup.comnih.gov
In the context of this compound biodegradation, a typical research approach would involve the synthesis of the compound with a ¹⁴C label within its carbon skeleton. This labeled acid is then introduced into a microbial culture or environmental sample (such as soil or water) being investigated for its degradative capabilities. nih.goveurochlor.org
Throughout the incubation period, the distribution of radioactivity is monitored across different fractions. The amount of ¹⁴C remaining in the form of the parent compound is measured to determine the rate of degradation. The appearance of radioactivity in metabolic intermediates helps in the identification of the degradation pathway. A key indicator of complete biodegradation is the evolution of ¹⁴CO₂, which is captured and quantified. oup.comnih.gov This measurement of mineralization is a critical advantage of radiotracer studies over other analytical methods that only measure the disappearance of the parent compound.
The following interactive table illustrates the type of data that can be generated from a hypothetical radiotracer experiment investigating the biodegradation of ¹⁴C-labeled this compound by a specific microorganism over time.
| Incubation Time (hours) | Radioactivity in this compound (%) | Radioactivity in Water-Soluble Metabolites (%) | Radioactivity in Biomass (%) | Radioactivity as ¹⁴CO₂ (%) |
| 0 | 100 | 0 | 0 | 0 |
| 24 | 75 | 15 | 5 | 5 |
| 48 | 40 | 25 | 10 | 25 |
| 72 | 10 | 18 | 12 | 60 |
| 96 | <1 | 5 | 13 | 81 |
This table is illustrative and represents the expected trend in a successful biodegradation experiment using a radiolabeled substrate. The distribution of radioactivity provides quantitative insights into the rate of degradation and the extent of mineralization.
The pathway for the degradation of chlorinated aromatic compounds often proceeds through intermediates like chlorocatechols. nih.gov Radiotracer studies can confirm the involvement of such intermediates in the breakdown of this compound. By combining radiotracer analysis with chromatographic techniques, such as high-performance liquid chromatography (HPLC), researchers can separate and identify the radiolabeled metabolites, providing a detailed picture of the metabolic sequence.
Vii. Theoretical and Computational Studies of 2,5 Dichloro Trans,trans Muconic Acid and Its Metabolic Processes
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2,5-dichloro-trans,trans-muconic acid, and a protein (enzyme). These methods are crucial for understanding the initial binding events and the subsequent conformational changes that lead to a biochemical reaction.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and then using a scoring function to rank them. For this compound, this would involve identifying potential enzymes involved in its metabolism, such as chloromuconate cycloisomerases or dichloromuconate cycloisomerases, and then using their crystal structures to dock the molecule. The results would provide insights into the binding affinity and the key amino acid residues involved in the interaction.
Molecular Dynamics Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes, stability of interactions, and the role of solvent molecules. An MD simulation of this compound bound to its target enzyme would reveal the stability of the binding pose predicted by docking and could highlight intermediate states along the reaction coordinate.
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical (QC) calculations are employed to investigate the electronic structure and reactivity of molecules, providing detailed insights into reaction mechanisms at the atomic level. These methods can elucidate transition states, reaction intermediates, and activation energies, which are fundamental to understanding how an enzyme catalyzes a specific reaction.
For the metabolic degradation of this compound, QC calculations could be used to study the enzymatic reactions involved, such as dehalogenation or cycloisomerization. By modeling the active site of the enzyme with the substrate, researchers can map out the entire reaction pathway, identifying the energetically most favorable route. For instance, studies on related compounds like 2,5-furandicarboxylic acid have utilized quantum chemical calculations to elucidate their decarboxylation mechanisms. nih.govresearchgate.net These studies have successfully detailed the roles of specific amino acid residues and cofactors in the catalytic process. nih.govresearchgate.net
A comprehensive quantum chemical study on this compound would involve:
Optimization of the geometries of reactants, intermediates, transition states, and products.
Calculation of the reaction energies and activation barriers.
Analysis of the electronic properties to understand charge distribution and bond-breaking/forming processes.
Currently, there is a lack of published quantum chemical studies specifically detailing the enzymatic reaction mechanisms of this compound.
Metabolic Pathway Modeling and Flux Analysis
Metabolic pathway modeling and flux analysis are systems biology approaches used to understand the flow of metabolites through a network of biochemical reactions. These computational tools can predict how an organism's metabolism will respond to genetic or environmental changes and can be used to engineer metabolic pathways for biotechnological applications.
Metabolic Pathway Modeling: This involves the reconstruction of the network of biochemical reactions that constitute the metabolism of an organism. For this compound, this would entail identifying the series of enzymatic steps required for its complete degradation. While the metabolism of the parent compound, muconic acid, is well-studied, particularly in the context of its production from renewable feedstocks, the specific pathways for its chlorinated derivatives are less characterized. nih.govresearchgate.net
Flux Balance Analysis (FBA): FBA is a mathematical method used to predict the steady-state reaction rates (fluxes) in a metabolic network. nih.govnih.gov By defining an objective function, such as maximizing biomass production or the degradation of a specific compound, FBA can simulate the metabolic capabilities of an organism. nih.gov In the context of this compound, FBA could be used to:
Predict the maximum theoretical yield of biomass or a valuable product from its degradation.
Identify potential metabolic bottlenecks in the degradation pathway.
Suggest genetic modifications to enhance the degradation rate.
Specific metabolic pathway models and flux balance analyses for this compound are not available in the current scientific literature. However, the frameworks for such studies are well-established through research on other compounds. nih.govnih.govfrontiersin.orgpurdue.edu
Viii. Future Research Directions and Biotechnological Prospects
Elucidation of Undiscovered Degradation Pathways for Highly Chlorinated Muconates
The microbial degradation of chlorinated aromatic compounds often proceeds through chlorinated muconic acid intermediates. While pathways for mono- and di-chlorinated benzoates have been studied, the metabolic routes for highly chlorinated muconates, such as 2,5-dichloro-trans,trans-muconic acid, remain largely uncharacterized. The persistence of these compounds in the environment underscores the need to discover and understand the enzymatic systems capable of their breakdown. eurochlor.orgresearchgate.net
Future research should focus on isolating and characterizing microorganisms from contaminated sites that have evolved the capacity to metabolize these recalcitrant molecules. A key area of investigation will be the identification of novel dioxygenases and cycloisomerases that can accommodate multiple chlorine substituents on the muconic acid backbone. For instance, while muconate cycloisomerase II has been identified for the conversion of 2- and 3-chloro-cis,cis-muconic acid, its efficacy with more highly chlorinated analogs is unknown. nih.govnih.gov
Metagenomic and transcriptomic analyses of microbial consortia from environments contaminated with polychlorinated biphenyls (PCBs) and other chloroaromatics could reveal novel catabolic gene clusters. The meta-cleavage pathway, which is known to be involved in the degradation of some chloroaromatics, may harbor enzymes with broader substrate specificity than currently recognized. asm.org Elucidating these pathways is critical for predicting the environmental fate of these pollutants and for developing effective bioremediation strategies.
Table 1: Key Enzymes in the Degradation of Chlorinated Muconic Acids
| Enzyme | Substrate(s) | Product(s) | Organism Example |
| Chlorocatechol 1,2-dioxygenase | Chlorinated catechols | Chlorinated cis,cis-muconic acids | Pseudomonas putida |
| Muconate cycloisomerase II | 2-chloro-cis,cis-muconic acid, 3-chloro-cis,cis-muconic acid | trans-4-carboxymethylenebut-2-en-4-olide (B1238058), cis-4-carboxymethylenebut-2-en-4-olide | Pseudomonas sp. B13 |
| 4-carboxymethylenebut-2-en-4-olide hydrolase | 4-carboxymethylenebut-2-en-4-olides | Maleoylacetic acid | Pseudomonas sp. B13 |
This table is generated based on available data and highlights enzymes with known activity on chlorinated muconates. The substrate range for highly chlorinated muconates is a key area for future research.
Engineering Microbial Systems for Novel Chlorinated Compound Biotransformation
Metabolic engineering offers a powerful approach to enhance the degradation of chlorinated compounds and to create microbial cell factories for the biotransformation of these molecules into valuable products. nih.govnih.gov The construction of recombinant microbial strains with tailored degradation pathways is a promising avenue of research. This involves assembling genes from different organisms to create novel catabolic routes. For example, genes encoding dioxygenases with activity towards chlorinated aromatics can be combined with genes for downstream enzymes that can process the resulting chlorinated muconic acids. nih.gov
A significant challenge in engineering these systems is overcoming the bottlenecks that can limit metabolic flux and lead to the accumulation of toxic intermediates. nih.govnih.gov Future research will need to employ systems biology approaches, including metabolic modeling and flux analysis, to optimize the expression of pathway enzymes and to balance the metabolic load on the host organism. Protein engineering can be used to improve the catalytic efficiency and substrate specificity of key enzymes, such as catechol 2,3-dioxygenases, to better accommodate chlorinated substrates. asm.org
Furthermore, the development of robust microbial chassis, such as Pseudomonas putida, which is known for its tolerance to organic solvents and its versatile metabolism, is crucial for industrial applications. nih.gov Engineering these strains to co-metabolize chlorinated compounds in the presence of a growth-sustaining substrate is a viable strategy for bioremediation. d-nb.info
Table 2: Examples of Engineered Microbial Systems for Chlorinated Compound Degradation
| Engineered Microorganism | Target Compound(s) | Engineering Strategy | Key Findings |
| Pseudomonas putida | 2-chlorotoluene (B165313) | Assembly of TOL and TOD pathway segments | Successful bioconversion to 2-chlorobenzoate (B514982), but no growth on the compound as a sole carbon source. nih.gov |
| Pseudomonas aeruginosa | 2-chlorotoluene | Introduction of TOL and TOD pathway genes | Functional mineralization of 2-chlorotoluene demonstrated. nih.gov |
| Pseudomonas sp. | Chlorobenzoates | Introduction of genes for 2-chlorobenzoate oxidation | Enhanced degradation of 2-chlorobenzoate in soil. eurochlor.org |
This table provides examples of efforts to engineer microbial systems for the degradation of chlorinated compounds, highlighting both successes and challenges.
Development of Advanced Bioremediation Technologies Based on Muconate Metabolism
Bioremediation is an environmentally friendly and cost-effective approach for cleaning up sites contaminated with chlorinated pollutants. eurochlor.orgepa.govaskesa.com A deeper understanding of muconate metabolism is fundamental to developing more effective bioremediation technologies. Since muconic acids are key intermediates in the degradation of many aromatic pollutants, monitoring their formation and degradation can serve as a biomarker for bioremediation efficacy. nih.gov
Future bioremediation strategies will likely involve a combination of approaches, including biostimulation (adding nutrients to stimulate native microbial populations) and bioaugmentation (introducing microorganisms with specific degradative capabilities). epa.govaskesa.com The development of microbial consortia, where different species work together to completely mineralize a pollutant, is a particularly promising area. For instance, a consortium could consist of bacteria that convert a chlorinated aromatic to a chlorinated muconate, and other bacteria that specialize in the degradation of the muconate.
Advanced bioremediation technologies could also include the use of bioelectrochemical systems, where microbial metabolism is coupled to an electrode to enhance the degradation process. mdpi.com Furthermore, the principles of muconate metabolism can inform the design of sequential anaerobic-aerobic treatment systems. Under anaerobic conditions, highly chlorinated compounds can be reductively dechlorinated to less chlorinated congeners, which are then more amenable to aerobic degradation via muconate pathways. mdpi.comnih.govnih.gov
Exploration of Muconic Acid Isomers as Platform Chemicals (excluding direct applications/products)
Muconic acid and its isomers are recognized as valuable platform chemicals that can be derived from renewable resources. rsc.orgresearchgate.netresearchgate.netrsc.orguantwerpen.bekuleuven.beresearchgate.net These C6 dicarboxylic acids serve as versatile building blocks for the synthesis of a wide range of polymers and other valuable chemicals. researchgate.netnih.govmdpi.com The three main isomers are cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid, each with distinct properties and potential as a chemical synthon. rsc.orgresearchgate.netrsc.org
The biotechnological production of cis,cis-muconic acid from sugars and lignin-derived aromatic compounds has been extensively studied. nih.govtandfonline.comtandfonline.comrsc.orgelsevierpure.com Future research will focus on improving the efficiency and titer of these fermentation processes through metabolic engineering and process optimization. A key area of exploration is the development of efficient and scalable methods for the isomerization of the biologically produced cis,cis-isomer to the more valuable trans,trans-isomer. rsc.orgrsc.org
The exploration of muconic acid isomers as platform chemicals involves investigating their potential as precursors for the synthesis of important industrial monomers. For example, the hydrogenation of muconic acid yields adipic acid, a key component of nylon-6,6. researchgate.netnih.govmdpi.com Another significant prospect is the conversion of muconic acid to terephthalic acid (TPA), a monomer used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netnih.gov The focus of this research is on the fundamental chemical transformations that can be applied to these bio-based building blocks, paving the way for a more sustainable chemical industry.
Table 3: Properties of Muconic Acid Isomers
| Isomer | IUPAC Name | Melting Point (°C) | Key Feature |
| cis,cis-muconic acid | (2Z,4Z)-Hexa-2,4-dienedioic acid | 187-195 | Primary product of microbial fermentation. researchgate.net |
| cis,trans-muconic acid | (2Z,4E)-Hexa-2,4-dienedioic acid | 176-180 | Intermediate in isomerization processes. rsc.org |
| trans,trans-muconic acid | (2E,4E)-Hexa-2,4-dienedioic acid | 300-305 | Thermodynamically most stable isomer. rsc.org |
This table summarizes key properties of the three isomers of muconic acid, highlighting their relevance as platform chemicals.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,5-Dichloro-trans,trans-muconic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via chlorination of trans,trans-muconic acid using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Reaction optimization requires monitoring temperature (typically 0–5°C to prevent isomerization) and stoichiometry to avoid over-chlorination. Purification involves recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel TLC for intermediate verification, as detailed in synthesis protocols ). Analytical confirmation via NMR (¹H/¹³C) and FT-IR is critical to validate the trans,trans configuration and chlorine substitution pattern.
Q. How can researchers detect and quantify trace levels of 2,5-Dichloro-trans,trans-muconic acid in environmental or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) or LC-MS/MS is preferred for sensitive quantification in complex matrices like urine or soil extracts. Calibration curves must account for matrix effects (e.g., ion suppression in urine). For environmental samples, derivatization with diazomethane improves GC-MS compatibility. Reference methods for related muconic acid isomers (e.g., benzene metabolite detection in urine ) provide a framework for method validation.
Q. What stability considerations are critical for handling this compound under different experimental conditions?
- Methodological Answer : The compound is prone to photodegradation and thermal isomerization. Storage at –20°C in amber vials under inert gas (argon/nitrogen) is recommended. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Aqueous solutions require buffering (pH 6–8) to prevent hydrolysis of the dichloro groups, as noted in safety data sheets for structurally similar chlorinated acids .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) across studies?
- Methodological Answer : Discrepancies often arise from isomer contamination or solvent polarity effects. Systematic re-evaluation using standardized conditions (IUPAC protocols) is essential. For example, pKa determination via potentiometric titration in ionic-strength-adjusted solutions can clarify conflicting values. Cross-validation with computational methods (e.g., COSMO-RS simulations) helps reconcile experimental and theoretical data .
Q. How can computational modeling predict the compound’s interactions with biological or environmental systems?
- Methodological Answer : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in redox environments. Molecular docking studies model binding affinities with enzymes like dioxygenases, which degrade aromatic pollutants. Environmental fate models (e.g., EPI Suite) estimate biodegradation pathways using fragment constants from related chlorinated muconates .
Q. What are the challenges in separating stereoisomers during synthesis, and how can they be mitigated?
- Methodological Answer : The dichloro substitution increases steric hindrance, complicating isomer separation. Chiral stationary-phase HPLC (e.g., Chiracel OD-H) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. Kinetic studies of isomerization rates under varying temperatures inform reaction quenching points to maximize trans,trans yield .
Q. How do researchers address conflicting toxicity data in ecotoxicological studies?
- Methodological Answer : Discrepancies may stem from species-specific metabolic pathways or assay interference (e.g., chloride release in Microtox assays). Standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) with rigorous controls (e.g., chloride-ion-selective electrodes) improve reproducibility. Comparative metabolomics identifies detoxification pathways, as demonstrated in studies of benzene-derived muconic acids .
Data Analysis and Interpretation
Q. What statistical approaches validate the compound’s role as a biomarker in exposure studies?
- Methodological Answer : Longitudinal cohort studies require mixed-effects models to account for inter-individual variability. Receiver operating characteristic (ROC) curves assess sensitivity/specificity against gold-standard biomarkers (e.g., S-phenylmercapturic acid). Confounding factors (e.g., dietary sources of muconic acid) are addressed via multivariate regression, as outlined in epidemiological frameworks .
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
- Methodological Answer : Design of experiments (DoE) with response surface methodology (RSM) identifies optimal parameters (e.g., reagent ratios, temperature). Real-time monitoring via in situ FT-IR or Raman spectroscopy detects intermediates, enabling rapid adjustments. Byproduct characterization (e.g., LC-HRMS) informs mechanistic studies to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
